Butyl hexyl phthalate
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Overview
Description
Butyl hexyl phthalate is a phthalate ester, specifically an ester of phthalic acid. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, like other phthalates, is used in various industrial applications due to its ability to enhance the properties of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl hexyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride, butanol, and hexanol, are mixed in a reactor along with an acid catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Butyl hexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and the corresponding alcohols (butanol and hexanol).
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of phthalic acid and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur with this compound, where the ester groups are replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include phthalic acid, butanol, hexanol, and various oxidation products depending on the specific reaction conditions .
Scientific Research Applications
Butyl hexyl phthalate has several scientific research applications across various fields:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation and reproductive health.
Medicine: In the medical field, this compound is used in the production of flexible medical tubing and blood bags.
Industry: Beyond its use in plastics, this compound is also employed in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism by which butyl hexyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can alter the normal function of these receptors, leading to disruptions in hormone regulation and associated physiological processes .
Comparison with Similar Compounds
Butyl hexyl phthalate can be compared with other phthalates, such as:
Di-n-butyl phthalate (DBP): Similar in structure but with two butyl groups. It is also used as a plasticizer but has different physical properties and applications.
Diethylhexyl phthalate (DEHP): A high molecular weight phthalate used extensively in medical devices and flexible plastics. It has a higher molecular weight and different toxicological profiles compared to this compound.
Butyl benzyl phthalate (BBP): Contains a benzyl group and is used in flooring and other flexible PVC applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of phthalates in various industries .
Properties
CAS No. |
88216-60-8 |
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Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-O-butyl 2-O-hexyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-10-14-22-18(20)16-12-9-8-11-15(16)17(19)21-13-6-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3 |
InChI Key |
LKVQWLUFJXBHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |
Origin of Product |
United States |
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